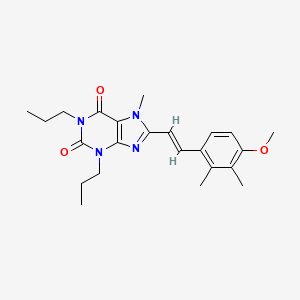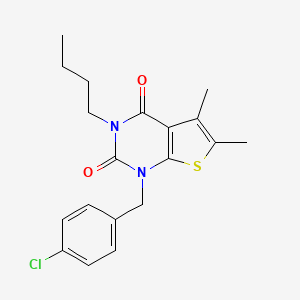
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is a perfluoroalkylated substance (PFAS) known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional stability and resistance to degradation. It is commonly used in various scientific and industrial applications due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate typically involves the reaction of hexanesulfonamide with 3-(dimethylamino)propylamine in the presence of a perfluorinated reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or other suitable organic solvents, and the reaction temperature is maintained at a specific range to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced analytical techniques ensures the quality and consistency of the final product. The industrial production methods are designed to meet stringent regulatory standards and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted sulfonamides. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with various substrates, leading to its stability and resistance to degradation. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular membranes and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Dimethylamino)propyl)perfluoro-1-hexanesulfonamide
- N-(3-(Dimethylamino)propyl)perfluoro-1-octanesulfonamide
- N-(3-(Dimethylamino)propyl)perfluoro-1-decanesulfonamide
Uniqueness
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is unique due to its specific chain length and the presence of multiple fluorine atoms, which impart exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and chemicals .
Properties
CAS No. |
73772-33-5 |
|---|---|
Molecular Formula |
C13H17F13N2O4S |
Molecular Weight |
544.33 g/mol |
IUPAC Name |
acetic acid;N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide |
InChI |
InChI=1S/C11H13F13N2O2S.C2H4O2/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;1-2(3)4/h25H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI Key |
MXVCYFOUHPOTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















